{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate
Description
Properties
IUPAC Name |
[(1S,2R)-1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(21)20(3)19-15(10-23-13(2)22)11-24-17-9-8-14-6-4-5-7-16(14)18(17)19/h4-9,15,19H,10-11H2,1-3H3/t15-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICTSLDTMUAGR-KXBFYZLASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzochromene core, followed by the introduction of the acetyl(methyl)amino group and the methyl acetate moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Industrial synthesis often emphasizes efficiency and scalability, utilizing optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzochromene core.
Reduction: This reaction can alter the acetyl(methyl)amino group.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of {1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as the inhibition of enzyme activity or modulation of receptor signaling, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Analogs and Coordination Complexes
A. Silicon(IV) Coordination Complex () A structurally related compound, N-cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis[4,5-dibromobenzene-1,2-diolate]silicate(IV), shares the acetyl(methyl)amino ligand but incorporates a hexacoordinate silicon center with a distorted octahedral geometry. Unlike the target compound, this complex exhibits:
- Intermolecular hydrogen bonds between NH₂/OH groups and oxygen atoms.
- Stacking interactions involving dibromobenzene-diol units. These interactions stabilize its crystal lattice, forming a 3D network. The asymmetry of the acetyl(methyl)amino ligand in this complex complicates bond-length calculations (Si–O: ~1.68–1.73 Å; Si–C: ~1.88 Å) .
B. Benzo[f]chromen Derivatives ()
- (1R,2R,3R,5R)-2-Acetoxy-2,3-dihydro-1H-1,5-methanonaphtho[2,1-d][1,3]dioxocin-3-yl methyl acetate: Shares the dihydro-benzo[f]chromen core but includes a methano-bridged dioxocin ring and multiple acetate groups. This structural variation enhances rigidity and may influence solubility and bioavailability .
- (1R,2R)-1-((3S)-3-Acetoxy-2,3-dihydro-1H-benzo[f]chromen-1-yl)propane-1,2,3-triyl triacetate : Features three acetate groups , increasing polarity compared to the target compound. The additional acetates could improve water solubility but reduce membrane permeability .
Physical and Chemical Properties
Biological Activity
The compound {1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate, with the molecular formula C19H21NO4 and CAS number 318959-01-2, is a synthetic derivative of benzochromene. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections summarize its biological activities, including anticancer, antibacterial, and antiviral properties.
- Molecular Weight : 327.37 g/mol
- Molecular Structure : The compound features a benzochromene core with an acetyl(methyl)amino group and a methyl acetate moiety, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. The presence of electron-donating groups enhances cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells.
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
These findings suggest that the structural features of this compound may similarly confer anticancer properties.
Antibacterial Activity
The antibacterial efficacy of this compound has not been extensively studied; however, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the aromatic ring can enhance antibacterial potency.
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strain |
|---|---|---|
| Compound C | 93.7 - 46.9 | E. coli |
| Compound D | 7.8 - 5.8 | S. aureus |
These results indicate that structural modifications could lead to improved antibacterial activity.
Antiviral Activity
Emerging research suggests potential antiviral effects for compounds within the benzochromene family:
- Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting viral replication in vitro, particularly against retroviruses like HIV.
Case Studies
A notable case study involved the synthesis and evaluation of various benzochromene derivatives for their biological activities:
- Study Design : Researchers synthesized several derivatives and assessed their cytotoxicity against different cancer cell lines.
- Findings : One derivative exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating significant potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
